[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate is a useful research compound. Its molecular formula is C32H56O13Si2 and its molecular weight is 704.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound [2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate represents a complex molecular structure with potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula: C22H38O8Si
- Molecular Weight: 466.62 g/mol
- CAS Number: Not specified in the sources.
The presence of tert-butyl dimethyl silyl groups suggests enhanced stability and solubility, which can influence its biological activity.
Antimicrobial Activity
Research has indicated that silyl ethers and their derivatives exhibit varying degrees of antimicrobial activity. For instance, a study demonstrated that certain tert-butyldimethylsilyl ethers showed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Compounds containing silyl groups have been investigated for their antioxidant properties. One study highlighted that silylated compounds can scavenge free radicals effectively, which may be attributed to the electron-donating ability of the silyl group . This property is crucial in mitigating oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various silylated compounds found that those with multiple hydroxyl groups exhibited enhanced antibacterial properties. The study utilized a disc diffusion method to assess efficacy against common pathogens .
- Antioxidant Activity Assessment : In vitro assays revealed that certain tert-butyldimethylsilyl derivatives significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C32H56O13Si2 |
---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C32H56O13Si2/c1-19(33)40-23-15-16-37-24(17-38-46(11,12)31(5,6)7)26(23)45-30-29(43-22(4)36)28(42-21(3)35)27(41-20(2)34)25(44-30)18-39-47(13,14)32(8,9)10/h15-16,23-30H,17-18H2,1-14H3 |
InChI Key |
DBDFJVIRBZJNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC2C(C(C(C(O2)CO[Si](C)(C)C(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.